Cinpa1

Description

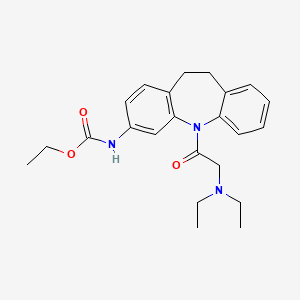

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQBYSPEGRYKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of CINPA1

It appears there may be ambiguity in the term "Cinpa1". Scientific literature predominantly refers to two distinct entities with similar-sounding names:

-

CENP-A (Centromere Protein A): A histone H3 variant that is a crucial component of centromeric chromatin and plays a fundamental role in kinetochore formation and chromosome segregation during cell division.

-

This compound (CAR inhibitor not PXR activator 1): A small molecule inhibitor of the Constitutive Androstane Receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics.

This guide will focus on This compound , the small molecule inhibitor of the Constitutive Androstane Receptor (CAR), as its mechanism of action is well-documented in a manner that aligns with the technical requirements of this request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAR inhibitor not PXR activator 1) is a potent and selective small-molecule inhibitor of the Constitutive Androstane Receptor (CAR, NR1I3). CAR is a key nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification, particularly in the liver.[1][2][3] Activation of CAR can lead to the elimination of chemotherapeutic agents, contributing to multidrug resistance in cancer.[1][2] this compound was identified through a high-throughput screening as a specific CAR inhibitor that, crucially, does not activate the Pregnane X Receptor (PXR), another xenobiotic-sensing nuclear receptor with overlapping functions. This specificity makes this compound a valuable tool for studying CAR function and a potential lead compound for therapeutic development to overcome multidrug resistance.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CAR-mediated gene transcription. This is achieved not by altering the protein levels or the subcellular localization of CAR, but by directly modulating the receptor's interaction with essential co-regulator proteins. Specifically, this compound binding to the CAR ligand-binding domain (LBD) induces a conformational change that:

-

Reduces Coactivator Recruitment: It diminishes the interaction between CAR and coactivator proteins such as SRC-1 and TIF-2.

-

Enhances Corepressor Binding: It increases the recruitment of corepressor proteins like SMRTα and mNCoR to CAR.

-

Disrupts DNA Binding: As a consequence of the altered co-regulator profile, this compound disrupts the binding of the CAR/RXR heterodimer to the promoter regions of its target genes.

This cascade of events effectively abrogates the transactivation potential of CAR, leading to the downregulation of target genes like CYP2B6 and CYP3A4.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and specificity of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for CAR-mediated transcription | ~70 nM | HepG2 cells | |

| Cytotoxicity | No effect up to 30 µM | Not specified |

Table 2: Specificity of this compound

| Receptor | Activity | Concentration | Cell Line | Reference |

| Pregnane X Receptor (PXR) | No activation | 1 µM | HepG2 cells |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

1. Luciferase Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of this compound on CAR-mediated transactivation.

-

Methodology:

-

HepG2 cells are co-transfected with a plasmid expressing human CAR1 (hCAR1) and a reporter plasmid containing the luciferase gene under the control of a CAR-responsive promoter (e.g., from the CYP2B6 gene).

-

After a 24-hour incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound or a vehicle control (DMSO). A known CAR inverse agonist, such as PK11195, can be used as a positive control.

-

Following another 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined from the dose-response curve.

-

2. Mammalian Two-Hybrid Assay

-

Objective: To assess the effect of this compound on the interaction between CAR and its co-regulators (coactivators and corepressors).

-

Methodology:

-

HEK293T cells are transfected with three plasmids:

-

An expression plasmid for a fusion protein of the CAR ligand-binding domain (LBD) and the VP16 activation domain (VP16AD-hCAR1).

-

An expression plasmid for a fusion protein of a co-regulator (e.g., SRC-1, TIF-2, SMRTα, or mNCoR) and the GAL4 DNA-binding domain (GAL4DBD-coregulator).

-

A reporter plasmid containing the luciferase gene under the control of a GAL4-responsive promoter (pG5luc).

-

-

A plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.

-

Transfected cells are treated with DMSO (control), a CAR agonist (e.g., CITCO), this compound, or a combination thereof for 24 hours.

-

Luciferase activities (both firefly and Renilla) are measured. The ratio of firefly to Renilla luciferase activity indicates the strength of the interaction between CAR and the co-regulator.

-

3. Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if this compound affects the recruitment of CAR to the promoter regions of its target genes.

-

Methodology:

-

Primary human hepatocytes are treated with DMSO, a CAR agonist (CITCO), this compound, or a combination of CITCO and this compound for a short period (e.g., 45 minutes).

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

The chromatin is then immunoprecipitated using an antibody specific for CAR or, as a control, a non-specific IgG. An antibody against RNA polymerase II can also be used to assess transcriptional activity at the promoter.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative real-time PCR (qPCR) is performed on the purified DNA using primers specific for the known CAR binding sites (e.g., the PBREM and XREM in the CYP2B6 and CYP3A4 promoters, respectively) and a control intergenic region.

-

The amount of precipitated DNA is quantified to determine the occupancy of CAR at the specific promoter regions.

-

Visualizations

The following diagrams illustrate the signaling pathway of CAR and the mechanism of action of this compound.

Caption: Constitutive Androstane Receptor (CAR) Activation Pathway.

Caption: Mechanism of Action of this compound as a CAR Inhibitor.

References

- 1. This compound is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is an Inhibitor of Constitutive Androstane Receptor That Does Not Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of Cinpa1: A Specific Inhibitor of the Constitutive Androstane Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Constitutive Androstane Receptor (CAR), a critical nuclear receptor in xenobiotic and endobiotic metabolism, plays a significant role in drug resistance in oncology. Activation of CAR leads to the upregulation of drug-metabolizing enzymes and transporters, diminishing the efficacy of chemotherapeutic agents. While CAR inhibitors present a promising strategy to counteract this resistance, previously identified inverse-agonists were hampered by a critical off-target effect: the activation of the Pregnane X Receptor (PXR), another key xenobiotic sensor with overlapping gene targets. This rendered them mechanistically counterproductive.

This document details the discovery and characterization of Cinpa1 (CAR inhibitor not PXR activator 1), a novel, potent, and specific small-molecule inhibitor of CAR. Identified through a directed high-throughput screening, this compound selectively inhibits CAR-mediated transcription with high potency and demonstrates no agonistic activity towards PXR.[1][2] Its mechanism involves direct binding to the CAR ligand-binding domain, which subsequently alters coregulator protein interactions—enhancing corepressor recruitment while diminishing coactivator binding—and ultimately disrupts CAR's association with the promoter regions of its target genes.[1][3] This whitepaper provides an in-depth overview of the discovery process, mechanism of action, preclinical data, and the detailed experimental protocols used to characterize this pivotal research tool.

Introduction: The Challenge of CAR-Mediated Drug Resistance

The Constitutive Androstane Receptor (CAR; NR1I3) is a central regulator of detoxification pathways.[4] Upon activation, CAR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus to bind to response elements on the DNA of target genes. This action transcriptionally upregulates a host of Phase I and Phase II drug-metabolizing enzymes (e.g., CYP2B6, CYP3A4) and efflux transporters (e.g., MDR1).

While this is a crucial physiological defense mechanism, its activation in cancer cells is a major contributor to acquired multidrug resistance (MDR). Elevated CAR activity can accelerate the metabolism and clearance of chemotherapeutic drugs, reducing their therapeutic window. Consequently, inhibiting CAR is a viable strategy to resensitize cancer cells to existing treatments. However, the development of CAR-specific inhibitors has been challenging. A significant hurdle has been the concomitant activation of the Pregnane X Receptor (PXR), which shares structural similarities and regulates an overlapping set of genes with CAR, thereby negating the intended therapeutic benefit. The discovery of this compound represents a significant breakthrough, providing a specific tool to probe CAR function without the confounding activation of PXR.

The Discovery of this compound: A Directed Screening Approach

This compound was identified through a meticulously designed high-throughput screening (HTS) campaign aimed at finding specific CAR inhibitors that do not activate PXR. The workflow was structured to systematically filter a small-molecule library to isolate candidates with the desired activity profile.

Caption: High-level workflow for the discovery of this compound.

This strategic approach successfully isolated this compound as a lead compound, demonstrating potent inhibition of CAR without activating PXR, thus providing a unique pharmacological tool.

Elucidation of the Mechanism of Action

This compound inhibits CAR function through a multi-faceted mechanism that involves direct receptor binding, modulation of essential protein-protein interactions, and prevention of DNA binding, all without affecting CAR protein levels or its localization within the cell.

Potency and Specificity

This compound is a highly potent inhibitor of CAR-mediated transcription. Its key characteristics are summarized below.

| Parameter | Value | Cell Line / System | Reference |

| CAR Inhibition (IC₅₀) | ~70 nM | HepG2 cells (hCAR1, CYP2B6-luc) | |

| PXR Activation | No activation observed | GeneBLAzer assay | |

| Cytotoxicity | No effect up to 30 µM | HepG2, LS174T cells | |

| Other Nuclear Receptors | No activation (FXR, GR, LXRα/β, PPARγ, RXRα/β, VDR) | GeneBLAzer assays | |

| Table 1: Potency, Specificity, and Cytotoxicity Profile of this compound. |

Direct Binding and Modulation of Coregulator Interactions

Biophysical and computational studies have confirmed that this compound directly interacts with the ligand-binding domain (LBD) of CAR. This binding event induces a conformational change in the receptor that fundamentally alters its affinity for coregulator proteins. The established mechanism involves two key events:

-

Reduction of Coactivator Recruitment: this compound binding disrupts the constitutive interaction between the CAR-LBD and coactivator peptides, such as those from the p160/SRC family (e.g., SRC-1, TIF-2).

-

Enhancement of Corepressor Recruitment: Conversely, the this compound-bound CAR complex shows an increased affinity for corepressor proteins like SMRTα and NCoR.

This switch from a coactivator-receptive to a corepressor-bound state effectively silences the receptor's transcriptional activity.

Caption: this compound mechanism of action on the CAR signaling pathway.

Disruption of CAR Binding to DNA

The final step in this compound's inhibitory action is the disruption of the CAR-RXR heterodimer's ability to bind to its DNA response elements. Chromatin immunoprecipitation (ChIP) assays have demonstrated that in the presence of this compound, the occupancy of CAR at the promoter regions of target genes, such as CYP2B6 and CYP3A4, is significantly reduced. This prevents the assembly of the transcriptional machinery, leading to potent gene silencing.

Preclinical Characterization

In Vitro Efficacy and Metabolism

This compound has been shown to effectively inhibit CAR-mediated gene expression in primary human hepatocytes, the most physiologically relevant in vitro model where CAR is endogenously expressed. To understand its metabolic fate, studies were conducted using human liver microsomes (HLMs).

These studies revealed that this compound is converted to two primary metabolites. The metabolic pathway and the functional activity of the resulting molecules are detailed below.

Caption: Metabolic pathway of this compound in human liver microsomes.

| Compound | Generating Enzyme(s) | Activity on CAR | Reference |

| This compound | Parent Compound | Potent Inhibitor | |

| Metabolite 1 | CYP3A4 | Very Weak Inhibitor | |

| Metabolite 2 | CYP2D6 (from Met. 1) | Inactive | |

| Table 2: Summary of this compound Metabolism and Metabolite Activity. |

The finding that the primary metabolites of this compound are significantly less active or completely inactive is highly favorable. It suggests that in an in vivo setting, the pharmacological activity will be driven by the parent compound, and metabolic conversion is unlikely to produce molecules with confounding or opposing effects.

Key Experimental Methodologies

The characterization of this compound relied on a suite of advanced molecular and cellular assays. The core protocols are outlined below.

LanthaScreen™ TR-FRET Coregulator Recruitment Assay

-

Objective: To determine if this compound directly interferes with the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide.

-

Protocol Summary: A GST-tagged hCAR-LBD is incubated with a fluorescein-labeled coactivator peptide (e.g., from PGC-1α) and a terbium-labeled anti-GST antibody. In the basal state, the proximity of the terbium donor and fluorescein acceptor due to CAR-coactivator binding results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The addition of a CAR inverse agonist like this compound disrupts this interaction, leading to a dose-dependent decrease in the FRET signal. Compounds are typically tested in a concentration range from nanomolar to micromolar to determine an IC₅₀ value.

Mammalian Two-Hybrid (M2H) Assay

-

Objective: To quantify the interaction between CAR and coregulator proteins (coactivators or corepressors) inside living cells.

-

Protocol Summary: HEK293T cells are co-transfected with three plasmids: 1) a plasmid expressing a CAR fusion protein (e.g., VP16-hCAR1), 2) a plasmid expressing a coregulator fusion protein (e.g., GAL4-DBD-SRC-1 or GAL4-DBD-SMRTα), and 3) a reporter plasmid containing GAL4 binding sites upstream of a luciferase gene (pG5luc). A Renilla luciferase plasmid is included for normalization. Transfected cells are treated with DMSO (vehicle), this compound, or control compounds for 24 hours. The interaction between CAR and the coregulator brings the VP16 activation domain and the GAL4 DNA-binding domain into proximity, driving luciferase expression. A decrease in luminescence indicates reduced coactivator interaction, while an increase signifies enhanced corepressor interaction.

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if this compound affects the binding of CAR to the promoter regions of its target genes in primary human hepatocytes.

-

Protocol Summary: Primary human hepatocytes are treated with DMSO, a CAR agonist (e.g., CITCO), this compound, or a combination. Protein-DNA complexes are cross-linked with formaldehyde. Cells are lysed, and the chromatin is sheared into fragments. An anti-CAR antibody is used to immunoprecipitate CAR-bound chromatin fragments. As a control, a non-specific IgG is used. After reversing the cross-links, the purified DNA is quantified using quantitative real-time PCR (qPCR) with primers specific for CAR response elements in the promoter regions of target genes (e.g., CYP2B6-dNR3, CYP3A4-XREM). A reduction in the amount of amplified DNA in this compound-treated samples compared to controls indicates disruption of CAR binding.

Reporter Gene Assay

-

Objective: To measure the functional effect of this compound on CAR-mediated gene transcription.

-

Protocol Summary: HepG2 cells are co-transfected with a plasmid expressing hCAR1 and a reporter plasmid containing the firefly luciferase gene under the control of a CAR-responsive promoter (e.g., CYP2B6 promoter). A plasmid expressing Renilla luciferase is also included for normalization of transfection efficiency. After 24 hours, cells are treated with a dilution series of this compound or control compounds. Luciferase activity is measured using a dual-luciferase assay system. A dose-dependent decrease in the firefly/Renilla luciferase ratio indicates inhibition of CAR-mediated transactivation.

Future Development and Therapeutic Potential

This compound stands as a validated and highly specific molecular probe for dissecting CAR biology without the off-target effects that plagued earlier compounds. Its discovery has enabled further structure-activity relationship (SAR) studies, leading to the identification of even more potent analogs.

The primary therapeutic application for this compound and its derivatives lies in oncology. By inhibiting CAR, these compounds could be used as adjuvant therapy in combination with standard chemotherapeutics. This approach has the potential to reverse or prevent multidrug resistance in cancers where CAR activation is a known resistance mechanism, thereby restoring the efficacy of anticancer drugs. Further preclinical and in vivo studies are necessary to evaluate the therapeutic potential of this promising class of molecules.

Conclusion

The discovery and development of this compound mark a pivotal achievement in the study of the Constitutive Androstane Receptor. As a potent and specific inhibitor that does not activate PXR, it has overcome the primary limitation of previous CAR modulators. The detailed characterization of its mechanism of action—from direct receptor binding to the modulation of coregulator interactions and disruption of DNA binding—has provided invaluable insights into CAR signaling. This compound is not only a critical research tool for the scientific community but also represents a promising foundational molecule for the development of novel therapeutics aimed at overcoming drug resistance in cancer.

References

- 1. This compound is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is an Inhibitor of Constitutive Androstane Receptor That Does Not Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound binds directly to constitutive androstane receptor and inhibits its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cinpa1: A Technical Guide for Drug Development Professionals

An in-depth analysis of Cinpa1, a potent and selective inverse agonist of the Constitutive Androstane Receptor (CAR), this guide provides a comprehensive overview of its structure-activity relationship, mechanism of action, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of CAR and the Promise of this compound

The Constitutive Androstane Receptor (CAR, NR1I3) is a critical nuclear receptor that governs the metabolism and disposition of a wide array of xenobiotics and endobiotics, including therapeutic drugs.[1] Its constitutive activity in certain cellular contexts can lead to undesirable drug-drug interactions and contribute to drug resistance in cancer chemotherapy.[2] Consequently, the development of specific CAR inhibitors is a promising strategy to mitigate these adverse effects.

This compound (CAR inhibitor not PXR activator 1) has emerged as a novel and specific small-molecule inhibitor of CAR.[1] Unlike many other CAR inverse agonists, this compound does not activate the Pregnane X Receptor (PXR), another key xenobiotic sensor, making it a valuable tool for dissecting CAR-specific pathways and a promising lead compound for therapeutic development.[1][2] This guide delves into the crucial structure-activity relationships (SAR) that govern the inhibitory potency of this compound and its analogs, details the experimental protocols for its evaluation, and illustrates its mechanism of action on the CAR signaling pathway.

Structure-Activity Relationship of this compound Analogs

The exploration of this compound's chemical scaffold has led to the synthesis and evaluation of numerous analogs, providing valuable insights into the structural determinants of CAR inhibition. The inhibitory potency of these compounds is typically assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the ligand-induced disruption of the CAR-coactivator interaction. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

A systematic modification of the this compound structure has revealed several key features that influence its inverse agonist activity. These modifications can be broadly categorized into three regions of the molecule. The following tables summarize the quantitative data from SAR studies on a series of this compound analogs, highlighting the impact of these structural changes on their inhibitory potency against CAR.

Table 1: Modifications at the Diethylaminoacetyl Group of this compound

| Compound | R Group | IC50 (nM) | Fold Change vs. This compound |

| This compound | Diethylamino | 687 | 1.0 |

| Analog 1 | Dimethylamino | >10000 | >14.5 |

| Analog 2 | Dipropylamino | 210 | 3.3 |

| Analog 3 | Piperidin-1-yl | 165 | 4.2 |

| Analog 4 | Morpholin-4-yl | 345 | 2.0 |

| Analog 5 | 4-Methylpiperazin-1-yl | 289 | 2.4 |

Data synthesized from Lin et al., 2016.

Table 2: Modifications at the Ethyl Carbamate Group of this compound

| Compound | R' Group | IC50 (nM) | Fold Change vs. This compound |

| This compound | Ethyl | 687 | 1.0 |

| Analog 6 | Methyl | 890 | 0.8 |

| Analog 7 | Isopropyl | 750 | 0.9 |

| Analog 8 | Phenyl | 450 | 1.5 |

| Analog 9 | Benzyl | 320 | 2.1 |

Data synthesized from Lin et al., 2016.

Table 3: Modifications on the Dibenz[b,f]azepine Core of this compound

| Compound | Modification | IC50 (nM) | Fold Change vs. This compound |

| This compound | None | 687 | 1.0 |

| Analog 10 | 10,11-dihydro-5H-dibenzo[a,d]annulene core | 45 | 15.3 |

| Analog 11 | 2-chloro substitution | 120 | 5.7 |

| Analog 12 | 7-fluoro substitution | 250 | 2.7 |

| Analog 72 | Optimal combination of modifications | 11.7 | 58.7 |

Data synthesized from Lin et al., 2016.

The SAR studies culminated in the identification of analog 72 , which exhibited an IC50 of 11.7 nM, representing a nearly 60-fold improvement in potency compared to the parent compound, this compound. These findings underscore the importance of specific structural features in dictating the inhibitory activity of this class of compounds and provide a roadmap for the design of even more potent and selective CAR inverse agonists.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for the key experiments cited in the investigation of this compound's structure-activity relationship and mechanism of action.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CAR Inverse Agonist Screening

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged CAR LBD (the donor fluorophore) and a fluorescein-labeled coactivator peptide (e.g., from PGC1α) (the acceptor fluorophore). In the absence of an inhibitor, the coactivator peptide binds to the CAR LBD, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur upon excitation of the donor. An inverse agonist like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged CAR LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (e.g., PGC1α)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)

-

Test compounds (this compound and its analogs) dissolved in DMSO

-

384-well low-volume microplates

-

TR-FRET-compatible microplate reader

Procedure:

-

Prepare a master mix of GST-CAR LBD and the fluorescein-labeled coactivator peptide in assay buffer.

-

Prepare a master mix of the Tb-labeled anti-GST antibody in assay buffer.

-

Dispense 5 µL of the CAR/coactivator peptide mix into each well of the 384-well plate.

-

Add 100 nL of test compounds at various concentrations (typically a 10-point serial dilution) or DMSO (as a negative control) to the wells.

-

Dispense 5 µL of the anti-GST antibody mix into each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (fluorescein) and 495 nm (terbium).

-

Calculate the 520/495 nm emission ratio.

-

Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mammalian Two-Hybrid (M2H) Assay for CAR-Coregulator Interaction

This cell-based assay assesses the ability of this compound to modulate the interaction between CAR and its coactivators or corepressors in a cellular context.

Principle: The assay utilizes two expression plasmids. One plasmid encodes the CAR LBD fused to the GAL4 DNA-binding domain (DBD). The other plasmid encodes a coregulator protein (e.g., a coactivator like SRC-1 or a corepressor like SMRT) fused to the VP16 activation domain (AD). A third reporter plasmid contains a luciferase gene under the control of a promoter with GAL4 binding sites. If CAR and the coregulator interact, the DBD and AD are brought into proximity, leading to the activation of luciferase expression. This compound's effect on this interaction can be quantified by measuring the change in luciferase activity.

Materials:

-

HEK293T cells

-

Expression plasmid for GAL4-DBD-CAR LBD

-

Expression plasmid for VP16-AD-coregulator (e.g., SRC-1, SMRT)

-

Luciferase reporter plasmid with GAL4 binding sites (e.g., pG5luc)

-

Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound dissolved in DMSO

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed HEK293T cells in 96-well plates at an appropriate density.

-

Co-transfect the cells with the GAL4-DBD-CAR LBD, VP16-AD-coregulator, reporter, and control plasmids using a suitable transfection reagent.

-

After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

-

Calculate the fold change in luciferase activity in the presence of this compound compared to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay for CAR Target Gene Binding

This assay determines whether this compound can disrupt the binding of CAR to the promoter regions of its target genes in vivo.

Principle: Cells are treated with this compound, and then the protein-DNA complexes are cross-linked with formaldehyde. The chromatin is then sheared into smaller fragments, and an antibody specific to CAR is used to immunoprecipitate the CAR-DNA complexes. The cross-links are reversed, and the associated DNA is purified. The amount of a specific target gene promoter (e.g., the CYP2B6 promoter) in the immunoprecipitated DNA is then quantified by quantitative PCR (qPCR). A reduction in the amount of the target promoter DNA in this compound-treated cells indicates that this compound has disrupted the binding of CAR to that promoter.

Materials:

-

Human primary hepatocytes or a suitable cell line (e.g., HepG2)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-CAR antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the CAR binding site on a target gene promoter (e.g., CYP2B6) and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Culture cells and treat with this compound or DMSO for the desired time.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with an anti-CAR antibody or control IgG overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the protein-DNA cross-links by heating at 65°C and treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the CAR response element in the target gene promoter (e.g., CYP2B6) and a negative control region.

-

Analyze the qPCR data to determine the fold enrichment of the target promoter in the CAR immunoprecipitated samples compared to the IgG control.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on CAR through a distinct molecular mechanism. It acts as an inverse agonist, meaning it reduces the basal activity of the constitutively active CAR. This is achieved by directly binding to the ligand-binding pocket of CAR, which induces a conformational change in the receptor. This conformational change has two key consequences for the CAR signaling pathway:

-

Recruitment of Corepressors: The this compound-bound conformation of CAR favors the recruitment of corepressor proteins, such as SMRT and NCoR. These corepressors are associated with histone deacetylase (HDAC) activity, which leads to chromatin condensation and transcriptional repression of CAR target genes.

-

Displacement of Coactivators: Conversely, the binding of this compound disrupts the interaction between CAR and coactivator proteins, such as PGC1α and SRC-1. Coactivators are essential for recruiting the transcriptional machinery, and their displacement prevents the activation of gene expression.

The net effect of this compound binding is the inhibition of CAR-mediated transcription of genes involved in drug metabolism and other cellular processes.

The following diagrams, generated using the DOT language for Graphviz, illustrate the CAR signaling pathway in its active and inhibited states, as well as the experimental workflows for the key assays.

Caption: CAR signaling pathway in the active and this compound-inhibited states.

Caption: Experimental workflow for the TR-FRET assay.

Caption: Experimental workflow for the Mammalian Two-Hybrid assay.

Caption: Experimental workflow for the Chromatin Immunoprecipitation assay.

Conclusion

This compound represents a significant advancement in the development of selective CAR inhibitors. The extensive structure-activity relationship studies have not only yielded highly potent analogs but have also provided a clear understanding of the chemical features required for effective CAR inhibition. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of this promising class of compounds. The elucidation of this compound's mechanism of action, involving the recruitment of corepressors and displacement of coactivators, further solidifies its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting CAR-mediated pathways. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of nuclear receptor pharmacology and drug discovery.

References

A Technical Guide to Cinpa1's Effect on Constitutive Androstane Receptor (CAR)-Mediated Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of Cinpa1, a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), also known as NR1I3. It is crucial to distinguish this nuclear receptor from the Chimeric Antigen Receptor (CAR) technology used in T-cell immunotherapy. Current scientific literature indicates that this compound's activity is specific to the Constitutive Androstane Receptor and does not have a known direct effect on Chimeric Antigen Receptor T-cell (CAR-T) mediated gene expression. This document will focus on the established mechanism of action of this compound on the Constitutive Androstane Receptor, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The Constitutive Androstane Receptor is a key xenobiotic sensor that regulates the expression of genes involved in drug metabolism and detoxification.[1][2] Its activation can lead to the elimination of chemotherapeutic agents, contributing to multidrug resistance in cancer.[1][2] Therefore, inhibitors of this receptor, such as this compound, are valuable tools for research and potential therapeutic development.[1]

Quantitative Data on this compound's Inhibitory Activity

This compound has been identified as a potent inhibitor of CAR-mediated transcription. The following table summarizes its key quantitative parameters from in vitro studies.

| Parameter | Value | Cell Line | Target Gene Reporter | Reference |

| IC₅₀ | ~70 nM | HepG2 | CYP2B6-luciferase | |

| PXR Agonism | No significant activation up to 40 µM | HepG2 | CYP3A4-luciferase | |

| PXR Antagonism (IC₅₀) | ~6.6 µM | HepG2-PXR stable cell line | CYP3A4-luciferase | |

| Cytotoxicity | No cytotoxic effects up to 30 µM | - | - |

Mechanism of Action of this compound

This compound inhibits CAR-mediated gene expression through a multi-faceted mechanism that does not involve altering the protein levels or subcellular localization of CAR. Instead, this compound directly binds to the CAR ligand-binding domain (LBD). This interaction leads to a conformational change in the receptor, which in turn:

-

Reduces Coactivator Recruitment: this compound diminishes the interaction between CAR and transcriptional coactivators, such as SRC-1 and TIF2.

-

Enhances Corepressor Interaction: It promotes the binding of corepressors to the CAR LBD.

-

Disrupts DNA Binding: this compound interferes with the binding of the CAR/RXR heterodimer to the promoter regions of its target genes, such as CYP2B6 and CYP3A4.

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of CAR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on CAR-mediated gene expression.

Luciferase Reporter Gene Assay

This assay is used to quantify the effect of this compound on CAR-mediated transactivation of a target gene promoter.

Methodology:

-

Cell Culture and Transfection:

-

Plate HepG2 cells in 384-well plates.

-

Transiently transfect the cells with a plasmid expressing human CAR1 (hCAR1) and a luciferase reporter plasmid containing the promoter of a CAR target gene (e.g., CYP2B6). A Renilla luciferase plasmid is often co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or control compounds (e.g., DMSO as a negative control, PK11195 as a positive control).

-

-

Luciferase Activity Measurement:

-

After a 24-hour incubation period, measure the firefly and Renilla luciferase activities using a suitable assay system, such as the Dual-Glo Luciferase Assay System.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition relative to the controls.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine if this compound affects the binding of CAR to the promoter regions of its target genes.

Methodology:

-

Cell Treatment and Cross-linking:

-

Plate primary human hepatocytes or a suitable cell line.

-

Treat the cells with DMSO (control), a CAR agonist (e.g., CITCO), this compound, or a combination for a specified time (e.g., 45 minutes).

-

Cross-link protein-DNA complexes with formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to obtain fragments of a desired size range.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-CAR antibody, an anti-RNA polymerase II antibody (positive control), or a control IgG overnight.

-

Capture the antibody-protein-DNA complexes using protein A/G beads.

-

-

DNA Purification and Analysis:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Use quantitative real-time PCR (qPCR) to measure the enrichment of specific promoter regions (e.g., CYP2B6 PBREM, CYP3A4 XREM) in the immunoprecipitated DNA.

-

References

Cinpa1: A Specific Chemical Probe for Constitutive Androstane Receptor (CAR) Biology

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nuclear receptors Constitutive Androstane Receptor (CAR; NR1I3) and Pregnane X Receptor (PXR; NR1I2) are critical xenobiotic sensors that orchestrate the metabolism and clearance of foreign chemicals, including therapeutic drugs.[1][2] Their activation can lead to drug-drug interactions and acquired drug resistance in cancers.[2] A significant challenge in studying their individual roles has been the promiscuity of available chemical modulators, with most CAR inhibitors also activating PXR.[1][2] This whitepaper details the discovery and characterization of Cinpa1 (CAR inhibitor not PXR activator 1), a potent and specific small-molecule inhibitor of CAR. This compound distinguishes itself by potently inhibiting CAR-mediated transcription with an IC50 of approximately 70 nM while not activating PXR, making it an invaluable chemical probe. Its mechanism involves direct binding to the CAR ligand-binding domain (LBD), which modulates coregulator interactions—reducing coactivator recruitment while enhancing corepressor binding—ultimately disrupting CAR's association with the promoter regions of its target genes. This guide provides a comprehensive overview of this compound's quantitative profile, detailed experimental protocols for its use, and its mechanism of action, establishing it as a critical tool for dissecting the specific biological functions of CAR.

Introduction: The Challenge of Xenobiotic Sensing

Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, from metabolism to reproduction. Within this family, the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) function as primary sensors of xenobiotics (foreign chemicals) and endobiotics. Upon activation, they form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements on the DNA of target genes, principally those encoding drug-metabolizing enzymes (e.g., CYP2B6, CYP3A4) and transporters.

This regulatory function is a double-edged sword. While crucial for detoxification, the activation of CAR and PXR can accelerate the metabolism of therapeutic agents, reducing their efficacy and causing adverse drug-drug interactions. The significant overlap in their ligands and target genes has historically made it difficult to study their individual contributions. Most identified CAR inhibitors, such as clotrimazole and PK11195, also act as PXR activators, confounding experimental results. The development of a specific CAR inhibitor that does not activate PXR was therefore a critical unmet need for the field.

This compound: A Selective and Potent CAR Inhibitor

This compound was identified through a directed high-throughput screening effort to find potent, small-molecule CAR inhibitors that do not activate PXR. It serves as a highly selective chemical probe to investigate CAR-specific biological pathways.

Mechanism of Action

This compound exerts its inhibitory effect through a multi-step molecular mechanism that begins with direct binding and culminates in transcriptional repression.

-

Direct Binding: Biophysical studies, including hydrogen/deuterium exchange, have confirmed that this compound binds directly to the ligand-binding domain (LBD) of the human CAR protein. This interaction stabilizes the CAR-LBD in a more rigid, less fluid conformational state. Key residues involved in this interaction include N165 and H203 for hydrogen bonding, and M168, L206, and F234 for hydrophobic contacts.

-

Altered Coregulator Recruitment: Ligand binding to a nuclear receptor dictates the recruitment of coregulator proteins (coactivators or corepressors), which are essential for modulating transcription. This compound binding to the CAR-LBD alters this surface, leading to reduced recruitment of coactivators like SRC-1 and TIF-2, and increased interaction with corepressors.

-

Disruption of DNA Binding: The this compound-induced conformational change and shift in coregulator preference prevent the CAR:RXR heterodimer from effectively binding to its DNA response elements, such as the xenobiotic response elements (XREs) located in the promoter regions of target genes.

-

Transcriptional Inhibition: By preventing CAR from binding to DNA, this compound effectively inhibits the transcription of CAR target genes like CYP2B6 and CYP3A4. Importantly, this compound achieves this without altering the total protein levels of CAR or its localization within the cell nucleus.

Quantitative Profile of this compound

The utility of a chemical probe is defined by its quantitative characteristics, including potency, specificity, and potential off-target effects. This compound has been characterized across multiple assays, and the key data are summarized below.

| Parameter | Receptor/Cell Line | Value | Reference |

| CAR Inhibition | CAR-mediated transcription | IC50 ≈ 70 nM | |

| PXR Activity | PXR-mediated transcription | No agonistic effect up to 40 µM | |

| PXR Inhibition | Rifampicin-induced PXR | IC50 ≈ 6.6 µM (weak antagonist) | |

| Specificity Panel | FXR, GR, LXRα, LXRβ, PPARγ, RXRα, RXRβ, VDR | No activation or inhibition at 18 µM | |

| Cytotoxicity | Various cell lines | No cytotoxic effects up to 30 µM | |

| Metabolism | Human Liver Microsomes (HLMs) | Half-life (t½) = 0.43 ± 0.01 hours |

Experimental Protocols for Utilizing this compound

This section provides methodologies for key experiments to probe CAR function using this compound.

Cellular Transactivation Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit CAR-mediated activation of a target gene promoter.

-

Cell Line: HepG2 cells stably expressing human CAR1 (e.g., HepG2-hCAR1) or transiently transfected cells.

-

Plasmids:

-

An expression vector for human CAR1 (if not using a stable cell line).

-

A luciferase reporter plasmid containing a CAR-responsive promoter (e.g., pCYP2B6-luc).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

-

Protocol:

-

Seed HepG2 cells in 96-well or 24-well plates.

-

Transfect cells with the appropriate plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a dose-response curve of this compound (e.g., 10 µM to 1 nM) or DMSO as a vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize Firefly luciferase activity to Renilla luciferase activity. Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

-

Coregulator Interaction Assay (Mammalian Two-Hybrid)

This assay determines how this compound affects the interaction between the CAR-LBD and a specific coregulator.

-

Plasmids:

-

GAL4-DBD fused to CAR-LBD (pM-CAR-LBD).

-

VP16-AD fused to a coregulator (e.g., pVP16-SRC-1).

-

A GAL4-responsive luciferase reporter (pG5-luc).

-

A Renilla luciferase control plasmid.

-

-

Protocol:

-

Co-transfect cells (e.g., HepG2) with all four plasmids.

-

Treat with this compound or DMSO as described above.

-

Measure dual-luciferase activity. A decrease in the Firefly/Renilla ratio indicates that this compound disrupts the CAR-coactivator interaction.

-

DNA Binding Assay (Chromatin Immunoprecipitation - ChIP)

ChIP assays are used to directly measure the effect of this compound on the recruitment of CAR to the promoter of a target gene in a cellular context.

-

Cell Line: Primary human hepatocytes or a cell line endogenously expressing CAR (e.g., LS174T).

-

Protocol:

-

Treat hepatocytes with DMSO, a CAR agonist (e.g., CITCO), and/or this compound for a specified time (e.g., 45 minutes to overnight).

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments.

-

Immunoprecipitate the chromatin using an anti-CAR antibody or a control IgG.

-

Reverse the cross-links and purify the co-precipitated DNA.

-

Use quantitative real-time PCR (qPCR) with primers specific to the CAR binding sites (e.g., dNR3 or PBREM in the CYP2B6 promoter) to quantify the amount of bound DNA. A reduction in signal in this compound-treated samples indicates decreased CAR occupancy at the promoter.

-

Structural and Biophysical Basis of Inhibition

The specificity of this compound arises from its precise interactions within the CAR ligand-binding pocket, which have been elucidated through biophysical methods and computational modeling.

-

Conformational Stabilization: Hydrogen/deuterium exchange (HDX) experiments revealed that this compound binding stabilizes the CAR-LBD, reducing its flexibility. This locked conformation is incompatible with the recruitment of coactivators but favorable for corepressor binding.

-

Key Residue Interactions: Site-directed mutagenesis has validated the importance of specific amino acids for this compound's activity. Mutations of residues involved in hydrogen bonding (N165A) or hydrophobic contacts (F234A) compromise this compound's ability to repress CAR's interaction with coactivators. This confirms that this compound's inhibitory action is mediated by its specific fit and interactions within the binding pocket.

Metabolic Profile and In Vivo Considerations

For a chemical probe to be effective, especially in complex biological systems, its metabolic stability and potential active metabolites must be understood.

-

Metabolism: In human liver microsomes, this compound is rapidly metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into a metabolite known as Met1. Met1 is then further metabolized by CYP2D6 into Met2.

-

Metabolite Activity: Functional characterization revealed that Met1 is a very weak inhibitor of CAR, while Met2 is completely inactive. This indicates that the observed cellular activity of this compound is attributable to the parent compound and not its major metabolites.

-

Species Specificity: this compound has been shown to be a potent inhibitor of human CAR but does not appear to inhibit mouse CAR, highlighting species-specific differences in the CAR LBD that must be considered when designing in vivo experiments.

Conclusion

This compound represents a landmark achievement in the development of chemical probes for nuclear receptor biology. Its high potency and, crucially, its specificity for inhibiting CAR without activating PXR, provide researchers with an unprecedented tool to dissect the distinct roles of CAR in physiology and pathophysiology. It is an essential reagent for investigating CAR-mediated drug metabolism, understanding its role in diseases like cancer, and exploring its function in regulating endobiotic homeostasis. The detailed characterization of its mechanism, quantitative profile, and metabolic fate, as outlined in this guide, empowers researchers to use this compound effectively and interpret their findings with high confidence.

References

Cinpa1's Interaction with the Constitutive Androstane Receptor (CAR) Ligand-Binding Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding of Cinpa1 to the ligand-binding domain (LBD) of the Constitutive Androstane Receptor (CAR). This compound has been identified as a potent and selective small-molecule inhibitor of CAR, a key nuclear receptor in xenobiotic and endobiotic metabolism. Understanding the molecular details of this interaction is crucial for the development of novel therapeutics targeting CAR-mediated pathways, which are implicated in drug metabolism, drug-drug interactions, and various disease states.[1][2][3] This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound-CAR Binding

The inhibitory potency of this compound on CAR activity has been quantified through various assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay | Source |

| IC50 (CAR-mediated transcription) | ~70 nM | CYP2B6 Luciferase Reporter Assay in HepG2 cells | [2] |

| IC50 (CAR-LBD/Coactivator Interaction) | 0.6 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | |

| IC50 (PXR Antagonism) | 6.6 µM | CYP3A4 Luciferase Reporter Assay in HepG2-PXR stable cells | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on CAR through direct interaction with the ligand-binding domain. This binding event induces conformational changes in the receptor, leading to a cascade of downstream effects that ultimately suppress the transcription of CAR target genes, such as CYP2B6.

In its basal state, CAR is predominantly located in the cytoplasm in a complex with other proteins. Upon activation, either by a ligand or through indirect signaling pathways, CAR translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR) and recruits coactivators to initiate the transcription of its target genes.

This compound binding to the CAR-LBD disrupts this process by promoting the recruitment of corepressors and inhibiting the binding of coactivators. This altered coregulator profile prevents the formation of a functional transcription initiation complex, thereby repressing gene expression. Furthermore, this compound has been shown to reduce the recruitment of CAR to the promoter regions of its target genes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on CAR.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of CAR in response to compounds like this compound.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing CAR response elements (e.g., from the CYP2B6 gene). When CAR is active, it binds to these elements and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of CAR.

Protocol:

-

Cell Culture and Transfection:

-

HepG2 cells are cultured in appropriate media.

-

Cells are transiently transfected with an expression plasmid for human CAR1 and a luciferase reporter plasmid (e.g., pGL3-CYP2B6) using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, the cells are treated with varying concentrations of this compound or control compounds (e.g., DMSO as a negative control, and a known CAR agonist or antagonist as a positive control).

-

-

Luciferase Assay:

-

After a 24-hour incubation with the compounds, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

-

Data Analysis:

-

The percentage of CAR inhibition is calculated relative to the control-treated cells. IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

-

Mammalian Two-Hybrid (M2H) Assay

This assay is employed to investigate the interaction between the CAR-LBD and coregulator proteins in the presence of this compound.

Principle: The M2H system uses two fusion proteins. The "bait" protein consists of the CAR-LBD fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein is a coregulator (coactivator or corepressor) fused to a transcriptional activation domain (AD) (e.g., VP16). If the CAR-LBD and the coregulator interact, the DBD and AD are brought into proximity, activating a reporter gene under the control of a promoter with binding sites for the DBD.

Protocol:

-

Plasmid Construction:

-

Construct expression vectors for the GAL4-DBD-CAR-LBD fusion protein and the VP16-AD-coregulator (e.g., SRC-1, TIF-2, SMRT, NCoR) fusion proteins.

-

-

Cell Culture and Transfection:

-

HEK293T cells are co-transfected with the bait and prey plasmids, along with a reporter plasmid containing a GAL4-responsive promoter driving luciferase expression (e.g., pG5luc). A Renilla luciferase plasmid is included for normalization.

-

-

Compound Treatment:

-

Following transfection, cells are treated with this compound, a CAR agonist (e.g., CITCO), or a vehicle control (DMSO) for 24 hours.

-

-

Luciferase Assay and Data Analysis:

-

The luciferase activity is measured as described in the luciferase reporter gene assay protocol.

-

The fold change in interaction is calculated by normalizing the reporter luciferase activity to the internal control and comparing the treated samples to the vehicle control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound affects the recruitment of CAR to the promoter regions of its target genes in a cellular context.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (CAR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers specific for the promoter regions of target genes (e.g., CYP2B6).

Protocol:

-

Cell Culture and Treatment:

-

Primary human hepatocytes are cultured and treated with this compound, a CAR activator, or a vehicle control.

-

-

Cross-linking and Chromatin Preparation:

-

Cells are treated with formaldehyde to cross-link proteins to DNA.

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an anti-CAR antibody or a control IgG overnight.

-

Protein A/G beads are used to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

The beads are washed to remove non-specific binding.

-

The protein-DNA complexes are eluted from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

The DNA is purified.

-

-

Quantitative PCR (qPCR):

-

The purified DNA is used as a template for qPCR with primers flanking the CAR response elements in the promoter of target genes (e.g., the PBREM and XREM of the CYP2B6 gene).

-

-

Data Analysis:

-

The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin, allowing for the comparison of CAR recruitment between different treatment groups.

-

References

- 1. This compound Is an Inhibitor of Constitutive Androstane Receptor That Does Not Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound binds directly to constitutive androstane receptor and inhibits its activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Cinpa1 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinpa1 (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1] Unlike many other CAR inhibitors, this compound does not activate the Pregnane X Receptor (PXR), making it a precise tool for studying CAR-specific pathways without the confounding effects of PXR activation.[1][2] Its primary mechanism involves binding to the CAR ligand-binding domain, which promotes the recruitment of corepressors and inhibits the binding of coactivators, thereby repressing the transcription of CAR target genes such as CYP2B6 and CYP3A4.[2][3] These application notes provide detailed protocols for the use of this compound in various cell culture-based assays to probe its biological activity.

Mechanism of Action

This compound functions as an inverse agonist or antagonist of the Constitutive Androstane Receptor (CAR). Upon entering the cell, it binds to the ligand-binding domain (LBD) of CAR. This binding event induces a conformational change in the receptor that leads to two critical outcomes:

-

It disrupts the interaction between CAR and transcriptional coactivators (e.g., SRC-1, TIF-2).

-

It enhances the recruitment of transcriptional corepressors (e.g., SMRTα, NCoR) to the CAR complex.

The resulting CAR-corepressor complex has a reduced ability to bind to xenobiotic response elements on the promoter regions of target genes. This effectively inhibits the transcription of genes involved in drug metabolism and other cellular processes regulated by CAR.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound derived from in vitro studies.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Target | Assay System | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | Human CAR | CYP2B6-luciferase reporter in HepG2 cells | ~70 nM | |

| IC₅₀ (estimated) | Human PXR | CYP3A4-luciferase reporter in HepG2 cells | 6.6 µM |

| PXR Agonism | Human PXR | CYP3A4-luciferase reporter in HepG2 cells | No agonistic effect up to 40 µM | |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Duration | Concentration | Effect | Reference |

|---|---|---|---|---|

| HepG2 | 1 Day | 5 µM | No significant toxic effects | |

| HepG2 | 4 Days | Up to 30 µM | No general cytotoxicity | |

| LS174T | 4 Days | Up to 30 µM | No general cytotoxicity |

| HEK293T | 4 Days | Up to 30 µM | No general cytotoxicity | |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

General Cell Culture and Maintenance

The following cell lines have been successfully used in studies with this compound:

-

HepG2 (Human Hepatocellular Carcinoma): Useful for liver-specific gene expression studies.

-

HEK293T (Human Embryonic Kidney): Ideal for transient transfection experiments due to high transfection efficiency.

-

LS174T (Human Colon Adenocarcinoma): Expresses endogenous CAR and PXR.

Culture Media:

-

Maintain cell lines in Minimum Eagle's Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplement the medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells in a humidified incubator at 37°C with 5% CO₂.

Workflow and Specific Assays

The general workflow for a cell-based experiment with this compound involves cell seeding, potential transfection, treatment with the compound, incubation, and a terminal assay.

Protocol: CAR Activity (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit CAR-mediated transcription of a reporter gene.

-

Cell Seeding: Seed HepG2 cells into 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: After 24 hours, co-transfect the cells using a suitable transfection reagent. The plasmid mixture per well should include:

-

An expression plasmid for human CAR (hCAR1).

-

A luciferase reporter plasmid containing a CAR-responsive promoter (e.g., CYP2B6-luc or CYP3A4-luc).

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

This compound Treatment: Approximately 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for an additional 24 hours at 37°C.

-

Luciferase Measurement: Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of CAR inhibition relative to the DMSO-treated control.

Protocol: Cell Viability Assay

This assay determines the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells (e.g., HepG2, HEK293T) in a 96-well clear plate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 60 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity if desired.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 96 hours).

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels, and read the luminescence according to the manufacturer's protocol.

-

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. This compound is an inhibitor of constitutive androstane receptor that does not activate pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is an Inhibitor of Constitutive Androstane Receptor That Does Not Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of this compound Metabolites Facilitates Structure-Activity Studies of the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application of Cinpa1 in Chromatin Immunoprecipitation (ChIP) Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinpa1 is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor and xenobiotic sensor that regulates the metabolism and clearance of various substances, including drugs.[1][2][3] By modulating the expression of genes encoding drug-metabolizing enzymes and transporters, CAR activation can significantly impact the efficacy of chemotherapeutic agents and contribute to acquired drug resistance.[1][2] this compound offers a valuable tool for studying CAR function and developing strategies to overcome drug resistance.

These application notes provide a comprehensive overview of the use of this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its inhibitory effect on CAR binding to the promoter regions of its target genes. Detailed protocols and data presentation are included to guide researchers in applying this methodology.

Mechanism of Action

This compound exerts its inhibitory effect not by altering the protein levels or subcellular localization of CAR, but by modulating its interaction with essential coregulators. It has been shown to reduce the recruitment of coactivators, such as SRC-1 and TIF-2, and enhance the recruitment of corepressors to the CAR ligand-binding domain. This alteration in coregulator binding ultimately disrupts the ability of the CAR-RXR heterodimer to bind to response elements on the chromatin, thereby inhibiting the transcription of target genes.

Caption: this compound inhibits CAR signaling by disrupting coactivator recruitment.

Quantitative Data from ChIP-qPCR Assays

The following tables summarize the quantitative data from ChIP-qPCR experiments demonstrating the effect of this compound on the recruitment of CAR to the promoter regions of its target genes, CYP2B6 and CYP3A4, in human primary hepatocytes.

Table 1: Effect of this compound on CAR Occupancy at the CYP2B6 Promoter

| Treatment Condition | Fold Enrichment at dNR3 Region (Mean ± SD) | Fold Enrichment at PBREM Region (Mean ± SD) |

| DMSO (Vehicle Control) | 1.0 ± 0.1 | 1.0 ± 0.2 |

| CITCO (0.1 µM) | 4.5 ± 0.5 | 3.8 ± 0.4 |

| This compound (1 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 |

| CITCO (0.1 µM) + this compound (1 µM) | 1.5 ± 0.3 | 1.3 ± 0.2 |

Table 2: Effect of this compound on CAR Occupancy at the CYP3A4 Promoter

| Treatment Condition | Fold Enrichment at XREM Region (Mean ± SD) |

| DMSO (Vehicle Control) | 1.0 ± 0.1 |

| CITCO (0.1 µM) | 3.2 ± 0.4 |

| This compound (1 µM) | 0.9 ± 0.1 |

| CITCO (0.1 µM) + this compound (1 µM) | 1.1 ± 0.2 |

Data is normalized to the IgG control and represents the mean of three PCRs.

Detailed Experimental Protocols

This section provides a detailed protocol for a ChIP assay to assess the effect of this compound on CAR binding to its target gene promoters in primary human hepatocytes.

Experimental Workflow

Caption: Workflow for a ChIP experiment investigating this compound's effect on CAR.

I. Cell Culture and Treatment

-

Culture primary human hepatocytes in the appropriate medium and conditions until they reach the desired confluency.

-

Treat the cells with one of the following conditions for 45 minutes:

-

DMSO (vehicle control)

-

0.1 µM CITCO (CAR agonist)

-

1 µM this compound

-

0.1 µM CITCO + 1 µM this compound

-

-

Ensure all treatments are performed in parallel to minimize experimental variability.

II. Chromatin Immunoprecipitation

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate at room temperature for 10 minutes with gentle rocking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Lysis and Chromatin Preparation:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells and collect them by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM PIPES, 85 mM KCl, 0.5% NP-40, with protease inhibitors) and incubate on ice for 10 minutes.

-

Pellet the nuclei by centrifugation and resuspend in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors).

-

-

Chromatin Shearing:

-

Sonicate the nuclear lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors).

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Save a portion of the pre-cleared chromatin as the "input" control.

-

Incubate the remaining chromatin overnight at 4°C with an anti-CAR antibody or a control IgG.

-

Add protein A/G beads and incubate for another 2 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking:

-

Add NaCl to the eluted chromatin and the input samples to a final concentration of 0.2 M.

-

Incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

III. Quantitative PCR (qPCR) Analysis

-

Perform qPCR using primers specific for the promoter regions of CAR target genes (CYP2B6 and CYP3A4) and a negative control region (a gene-free intergenic region).

-

Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

-

Normalize the results to the IgG control to determine the fold enrichment.

Conclusion

This compound serves as a critical tool for elucidating the regulatory mechanisms of the Constitutive Androstane Receptor. The application of Chromatin Immunoprecipitation assays, as detailed in these notes, allows for the direct and quantitative assessment of how this compound disrupts the binding of CAR to its target gene promoters. This methodology is invaluable for researchers in pharmacology, toxicology, and drug development who are focused on understanding and overcoming xenobiotic resistance and modulating drug metabolism.

References

- 1. This compound Is an Inhibitor of Constitutive Androstane Receptor That Does Not Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]